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molecular formula C11H19N3O2 B094984 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 15871-54-2

7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B094984
M. Wt: 225.29 g/mol
InChI Key: PNJCQCUNRRANAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07335373B2

Procedure details

In a Parr high-pressure reactor, 15.6 grams (0.1 mol) of 2,2,6,6-tetramethyl-4-piperidone (Aldrich Chemicals Inc.), 13.5 grams (0.2 mol) of 97% potassium cyanide, 43.2 grams (0.45 mol) of ammonium carbonate, 120 mL ethanol, and 120 mL water were mixed. The contents were reacted with stirring at 85° C. for 12 hours, cooled to ambient temperature, and poured into 300 mL of water causing the solid product to precipitate. Impurity salts were washed away with water, and the product was dried.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][C:6](=O)[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[C-]#N.[K+].[C:15](=[O:18])([O-])[O-].[NH4+:19].[NH4+:20].[CH2:21]([OH:23])C>O>[CH3:1][C:2]1([CH3:11])[NH:3][C:4]([CH3:10])([CH3:9])[CH2:5][C:6]2([NH:20][C:21](=[O:23])[NH:19][C:15]2=[O:18])[CH2:7]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
CC1(NC(CC(C1)=O)(C)C)C
Name
Quantity
13.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
43.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
with stirring at 85° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The contents were reacted
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
to precipitate
WASH
Type
WASH
Details
Impurity salts were washed away with water
CUSTOM
Type
CUSTOM
Details
the product was dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CC1(CC2(C(NC(N2)=O)=O)CC(N1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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